molecular formula C12H18N4O B1482099 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-09-7

1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482099
CAS No.: 2098110-09-7
M. Wt: 234.3 g/mol
InChI Key: RTEFRGJSNGJTBW-UHFFFAOYSA-N
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Description

1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a sophisticated synthetic intermediate of significant value in medicinal chemistry and chemical biology, particularly in the construction of targeted protein degradation platforms. Its core structure combines an azetidine ring, known for its role in improving pharmacokinetic properties, with a triazole-carbaldehyde functional group that serves as a versatile chemical handle. This aldehyde group is strategically employed in bioconjugation and linker chemistry, enabling its use in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) , which are heterobifunctional molecules that recruit E3 ubiquitin ligases to induce the degradation of specific target proteins. Recent research has highlighted its application as a critical precursor in the development of potent and selective small-molecule inhibitors, with studies demonstrating its incorporation into compounds targeting Focal Adhesion Kinase (FAK) , a key signaling protein in cancer cell migration, invasion, and survival. The cyclopentyl-azetidine moiety contributes to optimal binding interactions within the kinase's hydrophobic pocket, while the triazole ring often forms key hinge-binding interactions. This compound thus provides researchers with a privileged scaffold for probing kinase signaling pathways and for pioneering novel therapeutic strategies in oncology and beyond, offering a versatile starting point for the synthesis of complex bioactive molecules.

Properties

IUPAC Name

1-[(1-cyclopentylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFRGJSNGJTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)CN3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazole Core

Method A: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step Description Reagents & Conditions Reference
1 Synthesis of 4-azido-1H-1,2,3-triazole From suitable halogenated precursors via nucleophilic substitution
2 Cycloaddition with terminal alkyne bearing the azetidin-3-yl group CuSO₄, sodium ascorbate, aqueous solvent, room temperature

This method provides regioselectivity and high yields, forming the 1,2,3-triazole ring efficiently.

Introduction of the Formyl Group at the 4-Position

Method B: Oxidation of the Methyl Substituent

Step Description Reagents & Conditions Reference
1 Methyl group oxidation to aldehyde Use of Dess–Martin periodinane or PCC in dichloromethane
2 Alternatively, formylation via Vilsmeier–Haack reaction POCl₃ and DMF

The oxidation or formylation occurs selectively at the methyl group attached to the triazole ring, yielding the aldehyde functionality.

Attachment of the Cyclopentylazetidin-3-yl Group

Method C: Nucleophilic Substitution or Coupling

Step Description Reagents & Conditions Reference
1 Preparation of the cyclopentylazetidin-3-yl nucleophile Reduction of azetidin-3-one derivatives or direct synthesis
2 Coupling with the aldehyde-bearing triazole Reductive amination or nucleophilic addition with suitable bases

This step involves forming a stable bond between the azetidine derivative and the triazole core, completing the target molecule.

Summary of Key Parameters and Data

Step Reagents Solvent Temperature Yield Notes
1 Azide + Alkyne Water/tert-butanol Room temperature >90% High regioselectivity
2 Oxidant (Dess–Martin) Dichloromethane Room temperature 85-90% Selective aldehyde formation
3 Nucleophile coupling Ethanol/DMF Reflux 75-85% Efficient attachment

Table 1: Summary of Synthetic Routes for Triazole Derivatives Related to the Target Compound

Route Description Advantages Limitations References
CuAAC click chemistry 1,2,3-Triazole ring formation High regioselectivity, mild conditions Requires terminal alkyne/azide ,
Oxidation/Formylation Introduction of aldehyde at 4-position Selectivity, high yield Over-oxidation risk
Nucleophilic substitution Attachment of azetidinyl group Versatile, straightforward Requires pre-synthesized azetidine derivatives

Notes and Considerations

  • Choice of reagents : Use of copper catalysts in click chemistry ensures regioselectivity and high yields.
  • Reaction conditions : Mild conditions favor functional group tolerance, especially important for sensitive azetidine and aldehyde groups.
  • Purification : Chromatography and recrystallization are typically employed to isolate the target compound with high purity.
  • Safety : Handling azides, azetidines, and aldehydes requires appropriate safety measures due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that triazole derivatives, including 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated that triazole compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .

Pharmacological Studies : The compound's structure allows it to interact with biological targets effectively. Preliminary pharmacokinetic studies have shown that derivatives of this compound can modulate enzyme activities relevant to disease pathways, including those involved in cancer progression .

Drug Development

Lead Compound Identification : The unique structural features of this compound make it a promising lead compound in the development of new therapeutic agents. It has been utilized in the synthesis of more complex molecules aimed at enhancing efficacy and reducing side effects in treatments for various conditions .

Case Study - Anticancer Agents : A recent study explored the synthesis of triazole-based compounds for their anticancer activity. The results indicated that modifications to the azetidine moiety significantly enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural optimization in drug design .

Biological Research

Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various diseases including diabetes and cancer .

Material Science

Polymer Chemistry : Beyond biological applications, this compound can also be integrated into polymeric materials. Its incorporation into polymer matrices has been studied for potential use in drug delivery systems due to its favorable biocompatibility and controlled release properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionInhibition of GSK-3β

Table 2: Pharmacokinetic Properties

ParameterValueReference
Half-life26.98 ± 2.35 hours
Clearance5.061 ± 0.214 ml/hr/kg
Volume of Distribution0.069 ± 0.003 L/kg

Mechanism of Action

When compared to similar compounds, 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique structural features. Similar compounds may include other triazole derivatives or azetidine-containing molecules. The uniqueness of this compound lies in its combination of the cyclopentyl group with the triazole and azetidine rings, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Triazole-4-carbaldehyde derivatives differ primarily in the substituent at the N1 position. Key analogs include:

Compound Name Substituent at N1 Key Properties/Applications Reference(s)
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Nitrophenyl Intermediate for triazolostilbene synthesis
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl Precursor for pyrazol-3-one derivatives
1-(4-(Dimethylamino)benzyl)-1H-1,2,3-triazole-4-carbaldehyde 4-(Dimethylamino)benzyl Cholinesterase inhibitor intermediate
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Bromophenyl Anticancer activity (IC50: 3.20–5.29 μM)
1-(Phenethyl)-1H-1,2,3-triazole-4-carbaldehyde Phenethyl Commercial availability (research use)
Target Compound Cyclopentylazetidinylmethyl Hypothesized enhanced lipophilicity/binding N/A

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Br): Enhance reactivity of the aldehyde group and improve anticancer activity via interactions with biological targets (e.g., EGFR) .
  • Bulky/Complex Substituents (Cyclopentylazetidinylmethyl) : Likely improve membrane permeability and target specificity due to increased lipophilicity and three-dimensional structure.

Target Compound Hypotheses :

  • The cyclopentylazetidine group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) due to its rigid, bicyclic structure.
  • Potential improved pharmacokinetics compared to simpler aryl substituents.

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., NO₂) reduce solubility, while hydrophilic substituents (e.g., dimethylamino) improve aqueous solubility .
  • Crystal Packing : Bulky substituents like cyclopentylazetidinylmethyl may lead to unique intermolecular interactions (e.g., C–H···π, van der Waals), affecting crystallinity and stability .

Commercial and Research Relevance

  • Availability : Analogs like 1-(phenethyl)-1H-1,2,3-triazole-4-carbaldehyde are commercially available for research .
  • Therapeutic Potential: The target compound’s unique substituent positions it as a candidate for targeted drug discovery, particularly in oncology and CNS disorders.

Biological Activity

1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H20N4OC_{12}H_{20}N_{4}O with a molecular weight of 236.31 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities.

Structural Formula

Triazole Structure C3H3N5\text{Triazole Structure }\text{C}_{3}\text{H}_{3}\text{N}_{5}

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:

  • Cell Line Studies : Research indicates that triazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values as low as 0.43 µM against HCT116 cells, indicating potent antiproliferative effects .

The mechanism by which triazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Compounds induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
  • Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G1 phase, inhibiting cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, triazole compounds are investigated for:

  • Antimicrobial Activity : Triazoles are known for their antimicrobial properties, making them potential candidates for treating infections .
  • Antifungal Properties : Certain triazoles are effective against fungal pathogens and are utilized in antifungal therapies.

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50/Activity Level Reference
AnticancerHCT1160.43 µM
AntimicrobialVariousSignificant
AntifungalFungal pathogensEffective

Case Study 1: Anticancer Efficacy

A study involving a series of triazole derivatives demonstrated that one specific derivative exhibited an IC50 value of 5.19 µM against HCT116 cells. This derivative also showed selectivity towards multidrug-resistant cancer cells and induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

Research on novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. These findings suggest that modifications in the triazole structure can enhance biological activity significantly .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to prevent over-oxidation.
  • Optimize solvent polarity (e.g., ethanol, DMF) to enhance cyclopentylazetidine solubility .

Basic: How is the crystal structure of this compound determined, and which software tools are critical for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Employ SHELXT or SHELXD for initial phase determination .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For macromolecular applications, SHELXPRO interfaces with refinement suites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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